molecular formula C20H21FN4O2S B11244268 1,1'-[3-cyclohexyl-6-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[3-cyclohexyl-6-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11244268
M. Wt: 400.5 g/mol
InChI Key: XCHIWEZQAKGNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-ACETYL-3-CYCLOHEXYL-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable target for drug design and development.

Preparation Methods

The synthesis of 1-[7-ACETYL-3-CYCLOHEXYL-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic conditions . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1-[7-ACETYL-3-CYCLOHEXYL-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The triazole and thiadiazine rings play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
  • Pyrazolo[3,4-d]pyrimidine derivatives

Compared to these compounds, 1-[7-ACETYL-3-CYCLOHEXYL-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE exhibits unique structural features that may enhance its pharmacological activity and specificity .

Properties

Molecular Formula

C20H21FN4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

1-[5-acetyl-3-cyclohexyl-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C20H21FN4O2S/c1-12(26)18-17(14-8-10-16(21)11-9-14)24(13(2)27)25-19(22-23-20(25)28-18)15-6-4-3-5-7-15/h8-11,15H,3-7H2,1-2H3

InChI Key

XCHIWEZQAKGNCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3CCCCC3)C(=O)C)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.